BENZYL ALCOHOL, p-CHLORO-alpha-(BENZYLETHYLAMINO)METHYL-

Description

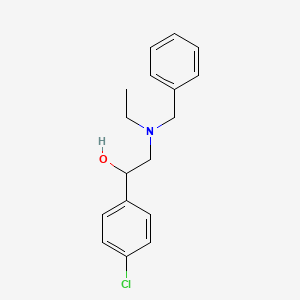

The compound BENZYL ALCOHOL, p-CHLORO-alpha-(BENZYLETHYLAMINO)METHYL- (CAS 73728-59-3) is a benzyl alcohol derivative with a para-chloro substituent on the aromatic ring and a benzyethylamino (N-benzyl-N-ethyl) group attached to the alpha-carbon of the alcohol moiety. Its molecular formula is C₁₇H₁₉ClN₂O, and it is structurally characterized by:

- A benzyl alcohol backbone.

- A p-chloro group enhancing electrophilic substitution resistance.

This compound is part of a broader class of aminoalkyl-substituted benzyl alcohols, which are studied for their pharmacological and synthetic utility in medicinal chemistry .

Properties

IUPAC Name |

2-[benzyl(ethyl)amino]-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-2-19(12-14-6-4-3-5-7-14)13-17(20)15-8-10-16(18)11-9-15/h3-11,17,20H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAZSZSENWEXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73728-59-3 | |

| Record name | Benzyl alcohol, p-chloro-alpha-(benzylethylamino)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: GR DYQ1N2&1R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

Benzyl alcohol, p-chloro-alpha-(benzylethylamino)methyl- is a complex organic compound with significant biological activity attributed to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₀ClN

- Molecular Weight : 289.80 g/mol

- Density : 1.159 g/cm³

- Boiling Point : 422.1 °C

The compound features a benzyl alcohol structure with a p-chloro substituent and a benzylethylamino group, which enhances its interaction with biological systems. The presence of hydroxyl (-OH) and amine (-NH) groups contributes to its potential pharmacological effects .

Biological Activity

1. Antimicrobial Properties

Benzyl alcohol derivatives are known for their antimicrobial activity, making them valuable in pharmaceutical formulations and cosmetics. The compound exhibits bacteriostatic effects, inhibiting the growth of various microorganisms. This property is particularly useful in preserving medications and topical applications.

2. Local Anesthetic Effects

Research indicates that benzyl alcohol can act as a local anesthetic. Its mechanism involves blocking sodium channels, which prevents the propagation of nerve impulses, thereby providing pain relief in localized areas.

3. Neurological Implications

Studies suggest that compounds similar to benzyl alcohol can influence neurotransmitter systems, indicating potential applications in neurology. This could lead to therapeutic uses in treating neurological disorders or enhancing cognitive functions.

The biological activity of benzyl alcohol, p-chloro-alpha-(benzylethylamino)methyl- is primarily attributed to its ability to modulate enzymatic activities and receptor interactions:

- Enzyme Modulation : The compound may affect various enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

- Receptor Binding : The p-chloro group may enhance binding affinity to specific receptors, improving efficacy as an antimicrobial or anesthetic agent.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that benzyl alcohol derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% w/v. The study highlighted the compound's potential as a preservative in cosmetic formulations due to its safety profile and effectiveness against common pathogens.

Case Study 2: Local Anesthetic Application

In a clinical trial involving dental procedures, patients treated with benzyl alcohol showed significant pain reduction compared to a control group receiving no anesthetic. This finding supports its use as an effective local anesthetic agent in medical settings.

Comparative Analysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl Alcohol | Aromatic Alcohol | Solvent and preservative; low toxicity |

| p-Chlorobenzyl Alcohol | Aromatic Alcohol | Enhanced antimicrobial properties |

| Benzoyl Chloride | Aromatic Ester | Used in acylation reactions |

| N-Benzylacrylamide | Amide | Used in polymer synthesis |

Benzyl alcohol, p-chloro-alpha-(benzylethylamino)methyl- stands out due to its specific combination of functional groups that confer unique biological activities not found in simpler analogs .

Scientific Research Applications

BENZYL ALCOHOL, p-CHLORO-alpha-(BENZYLETHYLAMINO)METHYL- is a complex organic compound with an aromatic structure, featuring hydroxyl and amine functional groups. It combines elements of benzyl alcohol with a p-chloro substituent and a benzylethylamino group, giving it unique chemical properties. The molecular formula of the compound is C₁₇H₂₀ClNO, and its molecular weight is 289.80000 .

Chemical and Physical Properties

- Molecular Formula: C₁₇H₂₀ClNO

- Molecular Weight: 289.80000

- Density: 1.159g/cm3

- Boiling Point: 422.1ºC at 760 mmHg

- Flash Point: 209.1ºC

This compound is also known under other names such as p-Chloro-alpha-(benzylethylaminomethyl)benzyl alcohol and N-benzyl-p-chloro-N-ethyl-beta-hydroxy-phenethylamine . The CAS registry number for this compound is 73728-59-3 .

Applications

Benzyl alcohol, p-chloro-alpha-(benzylethylamino)methyl- has applications across various fields:

- Pharmaceuticals: Benzyl alcohol derivatives exhibit significant biological activity and can act as a local anesthetic and bacteriostatic agent, particularly in pharmaceutical formulations. Its ability to inhibit microbial growth makes it useful in preserving medications.

- Antimicrobial/Anesthetic Agent: The presence of the p-chloro substituent may enhance its pharmacological properties by modifying receptor interactions or metabolic pathways, potentially enhancing its efficacy as an antimicrobial or anesthetic agent.

- Neurology: Compounds with similar structures can affect neurotransmitter systems, suggesting possible applications in neurology.

Biological Activity

Studies on the interactions of benzyl alcohol derivatives with biological systems indicate that they can modulate various enzymatic activities and receptor binding affinities. The presence of the p-chloro group may influence the compound's interaction with biological targets.

Safety and Hazards

Benzyl alcohol is associated with some hazard profile issues and is not associated with a low level of hazard concern for all human health and environmental endpoints . It has been identified as a best-in-class chemical and among the safest available for a particular function, but the function fulfilled by the chemical should be considered an area for safer chemistry innovation .

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxyl group undergoes acetylation in the presence of acylating agents (e.g., acetyl chloride) and bases like N,N-diisopropylethylamine (DIPEA) or pyridine. This reaction proceeds via intermediate acetyl ammonium ions or ketene formation, as observed in benzyl alcohol derivatives .

Key Findings:

-

Mechanism :

-

Kinetics :

| Catalyst | Intermediate Formed | Conversion (%) | Time to Completion |

|---|---|---|---|

| DIPEA | Acetyl ammonium | 56 | 5 minutes |

| Pyridine | Acetyl pyridinium | 55 | 30 seconds |

Metabolic Oxidation

In biological systems, the benzylic alcohol moiety is susceptible to oxidation, forming a carboxylic acid metabolite. This pathway is common in hepatic microsomes and contributes to the compound’s pharmacokinetic profile .

Evidence from Analogues:

-

Benzyl alcohol derivatives metabolize to benzoic acids via cytochrome P450 enzymes .

-

Microsomal stability assays show high clearance rates (t₁/₂ < 30 minutes in human liver microsomes) .

Hydrolysis and Stability

The compound’s ester derivatives (e.g., acetylated forms) undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis (TFA) cleaves protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) .

-

Basic hydrolysis converts esters to carboxylates (e.g., methyl ester → carboxylic acid) .

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Dominant Reaction |

|---|---|---|

| Benzyl alcohol | Hydroxyl | Esterification |

| p-Chloro-benzyl alcohol derivatives | Hydroxyl, Chlorine | Nucleophilic substitution |

| Target compound | Hydroxyl, Amine, Chlorine | Acylation, Metabolic oxidation |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Pharmacological Activity

- Target Compound: The benzyethylamino group may enhance α-adrenergic receptor binding due to its bulk, but this is less selective compared to synephrine’s methylamino group .

- Synephrine : Acts as a sympathomimetic agent with vasoconstrictive properties; simpler structure improves metabolic stability .

- p-Cyclopropyl derivative (1219960-69-6) : Cyclopropyl substituent may reduce metabolic degradation, extending half-life .

Physicochemical Properties

Preparation Methods

Preparation Methods Analysis

Due to the compound's structural complexity, preparation methods typically involve multi-step organic synthesis, focusing on constructing the alpha-amino alcohol framework with the para-chloro substitution and benzylethylamino side chain.

General Synthetic Strategy

The synthesis of BENZYL ALCOHOL, p-CHLORO-alpha-(BENZYLETHYLAMINO)METHYL- generally involves:

- Formation of the alpha-hydroxy amine intermediate through nucleophilic substitution or reductive amination.

- Introduction of the para-chloro substituent on the aromatic ring, either by starting with a p-chlorobenzyl precursor or via electrophilic aromatic substitution.

- Coupling of benzyl and ethyl amine groups to the alpha carbon bearing the hydroxyl group.

Reported Synthetic Routes

Reductive Amination of p-Chlorophenylacetaldehyde

A common approach involves the reductive amination of p-chlorophenylacetaldehyde with benzyl ethylamine:

- Step 1: Synthesis or procurement of p-chlorophenylacetaldehyde as the aldehyde substrate.

- Step 2: Reaction of the aldehyde with benzyl ethylamine under reductive amination conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation).

- Step 3: Isolation of the alpha-amino alcohol product.

This method allows the direct formation of the alpha-hydroxy amine moiety with the p-chloro substituent already present on the aromatic ring.

Nucleophilic Substitution on p-Chlorobenzyl Halide

An alternative method involves:

- Step 1: Preparation of p-chlorobenzyl halide (e.g., chloride or bromide).

- Step 2: Reaction with benzyl ethylamine in the presence of a base to promote nucleophilic substitution at the benzylic position.

- Step 3: Subsequent hydroxylation or oxidation-reduction steps to introduce the alpha-hydroxy group.

This pathway requires careful control to avoid over-alkylation or side reactions.

Catalysts and Reaction Conditions

- Catalysts: Raney nickel, palladium on carbon (Pd/C), or platinum carbon catalysts are commonly used in hydrogenation and reductive amination steps.

- Solvents: Ethanol or absolute ethanol is frequently employed as the reaction medium.

- Temperature: Reactions are typically conducted under reflux (50-85 °C) or mild heating conditions.

- Hydrogen Pressure: For catalytic hydrogenations, pressures range from atmospheric to 0.6 MPa.

- pH Control: Acidic or basic conditions are adjusted depending on the step, such as acid hydrolysis for salt formation or base for nucleophilic substitutions.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Catalyst/Agent | Yield Range (%) | Notes |

|---|---|---|---|---|

| Reductive amination | p-Chlorophenylacetaldehyde + benzyl ethylamine | NaBH3CN or Pd/C + H2 | 70-85 | Mild heating, ethanol solvent |

| Nucleophilic substitution | p-Chlorobenzyl halide + benzyl ethylamine | Base (KOH/NaOH) | 60-80 | Controlled temperature, inert atmosphere |

| Catalytic hydrogenation | Reduction of intermediates | Raney Ni, Pd/C | 80-90 | 50-70 °C, 0.1-0.6 MPa H2 pressure |

| Hydrolysis for salt formation | Acid hydrolysis with HCl or H2SO4 | Acidic medium | Quantitative | Used to obtain hydrochloride or sulfate salts |

Research Findings and Notes

- The presence of the para-chloro substituent enhances the compound's biological activity, necessitating careful synthetic control to maintain this functional group intact during reactions.

- Reductive amination is favored for its straightforward approach to alpha-amino alcohols, providing good stereochemical control and yields.

- Catalytic hydrogenation steps require optimization of catalyst loading and reaction time to prevent over-reduction or dehalogenation.

- Recovery and recycling of amine byproducts during hydrolysis steps can improve overall process efficiency.

- The compound can be converted into pharmaceutically acceptable salts (e.g., hydrochloride) by treatment with acid gases or aqueous acid solutions, aiding in purification and formulation.

Q & A

Q. What synthetic methodologies are recommended for preparing p-chloro-α-(benzylethylamino)methyl benzyl alcohol?

- Methodological Answer : The synthesis involves sequential functionalization of benzyl alcohol derivatives. First, introduce the p-chloro substituent via Friedel-Crafts alkylation using chloroalkyl halides under catalytic conditions (e.g., AlCl₃) . Next, incorporate the benzylethylamino group through reductive amination: react the chlorinated benzyl alcohol intermediate with benzylethylamine in the presence of a reducing agent (e.g., NaBH₃CN) to form the α-(benzylethylamino)methyl moiety . Confirm regioselectivity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are optimal for structural characterization and purity assessment?

- Methodological Answer :

- UHPLC-MS/MS : Quantify trace impurities and confirm molecular weight using electrospray ionization (ESI) in positive ion mode. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar derivatives .

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify p-chloro aromatic protons (δ 7.2–7.4 ppm) and α-(benzylethylamino)methyl protons (δ 2.8–3.5 ppm). DEPT-135 clarifies methylene/methine groups .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with combustion analysis .

Q. How can solubility limitations in aqueous buffers be mitigated for biological assays?

- Methodological Answer :

- Co-solvent Systems : Use 5–10% DMSO or ethanol to enhance solubility without denaturing proteins .

- Derivatization : Convert the alcohol to a water-soluble prodrug (e.g., phosphate ester) using phosphoryl chloride (POCl₃) in anhydrous conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity Validation : Re-analyze disputed samples via UHPLC-MS/MS to rule out impurities (>98% purity threshold) .

- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using standardized cell lines (e.g., HEK293) and negative controls.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent choice and exposure duration .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Parameterize the p-chloro and benzylethylamino groups as key pharmacophores .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from PubChem or ChEMBL . Validate with leave-one-out cross-validation (R² > 0.7).

Q. How to assess metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assay : Incubate the compound (10 µM) with rat/human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Quench reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile. Analyze remaining parent compound via LC-MS/MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM indicate low inhibition risk .

Q. What safety precautions are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritancy .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste at >1,000°C to prevent dioxin formation .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?

- Methodological Answer :

- Impurity Profiling : Use preparative HPLC to isolate minor components (>95% purity) and test each fraction in cytotoxicity assays (e.g., MTT on HepG2 cells) .

- Stability Studies : Store the compound under accelerated conditions (40°C/75% RH) for 4 weeks. Monitor degradation products via LC-MS and correlate with toxicity shifts .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.